molecular formula C9H12N2O4 B14453350 4-[(5-Nitrofuran-2-yl)methyl]morpholine CAS No. 73315-70-5

4-[(5-Nitrofuran-2-yl)methyl]morpholine

Cat. No.: B14453350
CAS No.: 73315-70-5
M. Wt: 212.20 g/mol
InChI Key: IKBQLPBZEYFMHD-UHFFFAOYSA-N
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Description

4-[(5-Nitrofuran-2-yl)methyl]morpholine is a synthetic chemical hybrid that incorporates two pharmacologically significant moieties: a 5-nitrofuran ring and a morpholine group. This molecular architecture is of substantial interest in modern antimicrobial research, particularly for developing novel agents against drug-resistant bacterial pathogens. The compound is intended for research applications only and is not for diagnostic or therapeutic use in humans. The core research value of this compound lies in the established biological activities of its components. The 5-nitrofuran ring is a well-characterized "warhead" that functions as a prodrug . It is selectively activated within bacterial cells by nitroreductase enzymes (such as NfsA and NfsB), leading to the generation of reactive intermediates that cause oxidative stress, DNA damage, and inhibition of vital metabolic processes . This mechanism is central to the antibacterial action of classic nitrofuran drugs like nitrofurazone and nitrofurantoin . The morpholine moiety, a common feature in medicinal chemistry, is often employed to fine-tune the molecule's solubility, bioavailability, and overall pharmacokinetic profile . The strategic fusion of these two elements in a single molecule aims to create a hybrid agent with enhanced or broadened antibacterial potency, aligning with contemporary strategies to combat ESKAPE pathogens—a group of priority multi-drug resistant bacteria that present a grave challenge to global health . Researchers may employ 4-[(5-Nitrofuran-2-yl)methyl]morpholine in various investigative contexts. Primary applications include its use as a lead compound in structure-activity relationship (SAR) studies to develop new antibacterial agents, and as a chemical tool for probing nitroreductase activity and bacterial resistance mechanisms . Its potential to inhibit multiple bacterial enzymes, such as malate dehydrogenase and other metabolic targets, as seen in other nitrofuran derivatives, also makes it a candidate for studying bacterial metabolism disruption . This product is strictly labeled "For Research Use Only" and is not manufactured for personal, medicinal, or veterinary use.

Properties

CAS No.

73315-70-5

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-[(5-nitrofuran-2-yl)methyl]morpholine

InChI

InChI=1S/C9H12N2O4/c12-11(13)9-2-1-8(15-9)7-10-3-5-14-6-4-10/h1-2H,3-7H2

InChI Key

IKBQLPBZEYFMHD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Nitrofuran-2-yl)methyl]morpholine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:

    Starting Materials: 5-nitrofuran-2-carbaldehyde and morpholine.

    Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.

    Procedure: The reactants are mixed and heated under reflux conditions for several hours until the reaction is complete. The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-[(5-Nitrofuran-2-yl)methyl]morpholine may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This approach can enhance the yield and purity of the compound while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Nitrofuran-2-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-[(5-aminofuran-2-yl)methyl]morpholine, while oxidation can produce 4-[(5-nitrofuran-2-yl)methyl]morpholine N-oxide .

Scientific Research Applications

Scientific Applications of 4-[(5-Nitrofuran-2-yl)methyl]morpholine

4-[(5-Nitrofuran-2-yl)methyl]morpholine is a chemical compound belonging to the class of nitrofurans, which are known for their antimicrobial properties . Research indicates that many nitrofurans, including derivatives and analogs, exhibit activity against Mycobacterium tuberculosis and other bacteria .

Antimycobacterial Activity

Nitrofuranyl amides A study focusing on synthesizing and evaluating cyclic, secondary amine-substituted phenyl and benzyl nitrofuranyl amides showed the potential of these compounds as antituberculosis agents . The primary aim was to enhance the solubility and bioavailability of the compounds . One notable compound, 5-nitro-furan-2-carboxylic acid 3,4-dimethoxy-benzylamide, demonstrated significant oral activity in a mouse model of tuberculosis infection . However, its poor solubility posed challenges for oral administration and in vivo experimentation .

To address the solubility issue, researchers explored the addition of hydrophilic rings to the benzyl and phenyl B ring core . This strategy was inspired by the development of fluoroquinolones and ansamycin antibiotics, where adding a piperazine ring improved oral activity and tissue penetration . During exploratory experiments, specific substitutions on the lead compound impacted SAR (Structure-Activity Relationship) . For instance, compounds with a methoxy group at certain positions showed increased activity . The thiomorpholine analogue exhibited slightly better activity than the morpholine analogue, but further derivatization reduced the MIC activity . Replacing the benzyl group on the piperazine maintained good activity .

Structure-activity relationships Substituted benzyl series demonstrated greater antituberculosis activity compared to substituted phenyl series, with para-substitution with the cyclic secondary amine resulting in better activity . Among the benzyl series, a compound with benzyl-piperazine at the para-position was the most active, with an MIC value of 0.0125 μg/mL against M. tuberculosis H 37Rv . The addition of fluorine to the meta position also yielded excellent activity .

Related Research

  • Nitrofurans as antimycobacterial agents Nitrofurans depend partially on the enzyme Ddn and possibly another unknown F420-dependent enzyme for activation . These compounds have shown activity against Mycobacterium abscessus, whereas pretomanid showed limited inhibition of Mab growth .
  • Other Nitro-containing Compounds Beyond nitrofurans, dinitrobenzamides and other nitrofuran compounds may target decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1), an essential protein involved in cell wall biogenesis . These compounds exhibited activity against both Mtb and Mycobacterium smegmatis . A novel nitrofuran compound, HC2210, has demonstrated effectiveness in a chronic murine Mtb infection model when delivered orally .
  • Morpholines in general Morpholines, including 4-[(5-nitrofuran-2-yl)methyl]morpholine, have good MIC, improved solubility and microsomal stability, and a slight reduction in protein binding .

Mechanism of Action

The mechanism of action of 4-[(5-Nitrofuran-2-yl)methyl]morpholine involves the activation of the nitrofuran moiety by nitroreductase enzymes. These enzymes reduce the nitro group to reactive intermediates that can damage bacterial DNA and other cellular components, leading to cell death . The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

4-(4-Nitrophenyl)morpholine (CAS 10389-51-2)
  • Structure : Morpholine substituted with a 4-nitrophenyl group.
  • Synthesis : Produced via nucleophilic substitution between morpholine and 4-nitrochlorobenzene .
  • Applications :
    • Intermediate in organic synthesis for pharmaceuticals and materials science.
    • Model compound in environmental studies due to its nitroaromatic structure .
  • Physicochemical Properties :
    • Stabilized by aromatic stacking interactions (perpendicular distance: 3.7721 Å) with a chair conformation in the morpholine ring .
  • Contrast with Target Compound :
    • The nitrophenyl group imparts distinct electronic properties compared to the nitrofuran group. Nitrofurans are more redox-active, often linked to antimicrobial activity, whereas nitrophenyl derivatives are used as synthetic intermediates .
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)
  • Structure : Morpholine linked to a 4,6-dichloropyrimidin-2-yl group.
  • Applications :
    • Key intermediate in agrochemicals and pharmaceuticals .
  • Handling : Requires safety measures (gloves, goggles) due to reactivity .
  • Contrast with Target Compound :
    • The chloropyrimidine substituent enhances halogen bonding and steric effects, favoring agrochemical applications. The nitrofuran group, however, is smaller and more suited for targeting microbial enzymes .
(R)-3-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)morpholine
  • Structure: Complex morpholine derivative with substituted phenyl and quinoline groups.
  • Applications : Bradykinin B2 receptor antagonist for treating skin diseases .
  • Contrast with Target Compound: The bulky quinoline-pyrazole substituent enables receptor targeting, whereas the nitrofuran group prioritizes redox interactions in antimicrobial contexts .

Data Table: Key Comparative Parameters

Compound Name CAS Number Substituent Group Key Applications Biological Activity
4-[(5-Nitrofuran-2-yl)methyl]morpholine Not provided 5-Nitrofuran-2-ylmethyl Antimicrobial (inferred) Likely antimicrobial
4-(4-Nitrophenyl)morpholine 10389-51-2 4-Nitrophenyl Pharmaceuticals, Environmental Intermediate, Model compound
4-(4,6-Dichloropyrimidin-2-yl)morpholine 10397-13-4 4,6-Dichloropyrimidin-2-yl Agrochemicals, Pharmaceuticals Reactivity in synthesis
(R)-3-(3-Chloro-5-fluoro-...) Not provided Complex substituted phenyl Dermatology Bradykinin B2 antagonism

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-[(5-Nitrofuran-2-yl)methyl]morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing 2-chloro-5-nitropyridine with morpholine in methanol under anhydrous conditions (5–10 hours) yields structurally similar nitropyridinyl-morpholine derivatives . Optimization may include adjusting solvent polarity (e.g., methanol vs. DMF), molar ratios of reactants (e.g., excess morpholine to drive completion), and temperature control to minimize side reactions. Monitoring via TLC (e.g., ethyl acetate/hexane systems) ensures reaction progress .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 4-[(5-Nitrofuran-2-yl)methyl]morpholine?

  • Methodological Answer :

  • 1H/13C NMR : Critical for identifying proton environments (e.g., nitrofuran methylene protons at δ ~4.5–5.0 ppm) and verifying morpholine ring integrity (e.g., δ 2.5–3.5 ppm for N-CH2 groups) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with high mass accuracy (<5 ppm error) .
  • UV-Vis Spectroscopy : Nitrofuran’s strong absorption at ~375 nm (ε >20,000 L·mol⁻¹·cm⁻¹) in solvents like methanol or acetonitrile confirms electronic transitions .

Q. What are the key considerations for ensuring purity during synthesis?

  • Methodological Answer :

  • Recrystallization : Use benzene-petroleum ether mixtures to isolate crystalline products .
  • Chromatography : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials or byproducts.
  • TLC Monitoring : Track reaction progress and purity using Rf values .

Advanced Research Questions

Q. How does the nitrofuran moiety influence the compound’s reactivity under varying solvent conditions?

  • Methodological Answer : Nitrofurans are redox-active and prone to nitro group reduction. In methanolic media, 5-nitrofuran derivatives exhibit color changes (yellow to brown) due to intermediate formation, detectable via UV-Vis or cyclic voltammetry . Reactivity in polar aprotic solvents (e.g., DMF) may stabilize transition states during nucleophilic substitutions, while protic solvents (e.g., methanol) could promote hydrogen bonding with morpholine’s oxygen .

Q. What are the potential degradation products of 4-[(5-Nitrofuran-2-yl)methyl]morpholine in industrial environments, and how can they be characterized?

  • Methodological Answer : In fuels or cooling fluids (pH 6–9, elevated temperatures), degradation may involve:

  • Nitro Reduction : Formation of amine derivatives (e.g., 5-aminofuran analogs) via microbial or chemical reduction .
  • Hydrolysis : Cleavage of the morpholine ring under acidic conditions, yielding diols or secondary amines.
  • Analytical Tools : LC-MS/MS or GC-MS with derivatization (e.g., silylation) identifies volatile degradation products .

Q. Are there contradictions in reported spectroscopic data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or tautomerism. Multi-technique validation (e.g., cross-referencing 1H NMR, 13C NMR, and IR) resolves ambiguities. For example, morpholine’s N-CH2 signals shift upfield in polar solvents due to hydrogen bonding .

Q. What molecular interactions occur between this compound and biological macromolecules, and which methods are suitable for studying them?

  • Methodological Answer :

  • Protein Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities with enzymes (e.g., nitroreductases).
  • DNA Interactions : Fluorescence quenching assays using ethidium bromide-DNA complexes detect intercalation or groove binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like bacterial nitroreductases .

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